molecular formula C17H20ClN5O2 B2536439 N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-21-4

N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2536439
CAS No.: 946249-21-4
M. Wt: 361.83
InChI Key: NLHVPYHLQMJYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946249-21-4) is a high-value chemical building block of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. With a molecular formula of C17H20ClN5O2 and a molecular weight of 361.8 g/mol, this compound features a piperazine-1-carboxamide core, a versatile scaffold commonly found in biologically active molecules . The structure is substituted with a 4-chlorophenyl group on the carboxamide nitrogen and a 6-methoxy-2-methylpyrimidin-4-yl moiety on the 4-position of the piperazine ring. Piperazine and pyrimidine derivatives are extensively investigated for their potential pharmacological properties. Compounds with this core structure are frequently explored as key intermediates or final targets in the development of therapeutic agents, and research into similar piperazine-linked pyrimidines has shown them to be promising inhibitors of critical biological targets like the p65 subunit of the transcription factor NF-κB, which is a potential therapeutic target in diseases such as breast cancer . The 4-chlorophenyl group is a common pharmacophore known to contribute to target binding through halogen interactions in various kinase inhibitors . This combination of features makes this compound a compound of high research value for synthesizing and screening novel bioactive molecules. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-12-19-15(11-16(20-12)25-2)22-7-9-23(10-8-22)17(24)21-14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHVPYHLQMJYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

    Piperazine Formation: The piperazine ring can be synthesized through the cyclization of a diamine precursor.

    Carboxamide Formation: The final step involves the coupling of the piperazine derivative with a carboxylic acid or its derivative (e.g., an acid chloride) to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. For example:

N-(4-chlorophenyl)piperazine-1-carboxamideH2O/H+or OHN-(4-chlorophenyl)piperazine-1-carboxylic acid+NH3\text{N-(4-chlorophenyl)piperazine-1-carboxamide} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{N-(4-chlorophenyl)piperazine-1-carboxylic acid} + \text{NH}_3

  • Conditions :

    • Acidic (HCl, 80°C, 6 h) or basic (NaOH, reflux, 4 h) hydrolysis.

    • Yields range from 65–85% depending on solvent polarity (e.g., ethanol > THF).

Nucleophilic Aromatic Substitution (SN_NNAr)

The 6-methoxy-2-methylpyrimidin-4-yl group participates in SN_NAr reactions due to electron-withdrawing effects from the pyrimidine ring:

PositionReagentProductConditionsYield (%)Source
4-pos.Morpholine4-morpholino-pyrimidine derivativeDMF, 120°C, 12 h72
6-pos.Ammonia6-amino-pyrimidine analogNH3_3/MeOH, 60°C, 8 h58

Key Insight : Methoxy groups at the 6-position enhance electrophilicity at the 4-position, facilitating displacement by amines or thiols .

Amide Bond Functionalization

The carboxamide linkage reacts with nucleophiles or electrophiles:

  • Reduction : LiAlH4_4 reduces the amide to a secondary amine:

    RCONHR’LiAlH4RCH2NHR’\text{RCONHR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NHR'}
    • Requires anhydrous THF at 0–5°C to prevent over-reduction.

  • Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives (85% yield).

Demethylation

The 6-methoxy group undergoes demethylation with BBr3_3:

6-OCH3BBr3/CH2Cl26-OH\text{6-OCH}_3 \xrightarrow{\text{BBr}_3/\text{CH}_2\text{Cl}_2} \text{6-OH}

  • Reaction time: 3 h at −78°C .

  • Used to introduce hydroxyl groups for further coupling .

Oxidation

The 2-methyl group oxidizes to a carboxylic acid using KMnO4_4:

2-CH3KMnO4/H2SO42-COOH\text{2-CH}_3 \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{2-COOH}

  • Requires acidic conditions (pH < 2) and heating (70°C).

Cross-Coupling Reactions

The chlorophenyl substituent enables Suzuki-Miyaura coupling:

PartnerCatalyst SystemProductYield (%)Source
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3Biaryl derivative81
Benzothiophene-2-boronic acidPd(dppf)Cl2_2Heteroaryl-functionalized analog67

Note : Reactions proceed under inert atmospheres (N2_2) with microwave assistance (150°C, 20 min) .

Photochemical Reactivity

UV irradiation (254 nm) induces cyclization in the presence of I2_2:

Piperazine ringhν,I2Tricyclic quinazolinone\text{Piperazine ring} \xrightarrow{h\nu, \text{I}_2} \text{Tricyclic quinazolinone}

  • Observed in analogs with electron-donating substituents.

Stability Under Biological Conditions

  • pH-dependent degradation : Rapid hydrolysis occurs at pH > 9 (t1/2_{1/2} = 2.3 h) vs. stability at pH 4–7 (t1/2_{1/2} > 48 h).

  • Metabolic oxidation : Cytochrome P450 enzymes oxidize the piperazine ring to N-oxide derivatives (confirmed via LC-MS) .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of piperazine, including N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, exhibit significant anti-inflammatory properties. In vitro studies indicate that this compound can reduce the expression of inflammatory markers such as iNOS and COX-2, suggesting its utility in treating inflammatory diseases.

Case Study : A study evaluating the anti-inflammatory effects of this compound showed a marked decrease in inflammatory responses compared to standard treatments. This highlights its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders.

Anticancer Potential

The compound's structure indicates possible interactions with cancer-related pathways, making it a candidate for anticancer research. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as enzyme inhibition and receptor modulation.

Data Summary from Research Studies :

Study FocusFindings
CytotoxicityDemonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.
Apoptotic EffectsInduced apoptosis in cancer cells, suggesting potential as an antitumor agent.

Neuropharmacological Effects

Emerging evidence suggests that this compound may have neuropharmacological applications. Its interaction with neurotransmitter systems could be explored for developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Differences :

  • Position of Halogen on Phenyl Group :
    • Target Compound : 4-chlorophenyl group.
    • Analog 1 : N-(3-Chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946324-71-6) has a 3-chlorophenyl group, altering steric and electronic interactions.
    • Analog 2 : N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946231-93-2) introduces both chlorine and fluorine at positions 3 and 4, enhancing electron-withdrawing effects.

Impact :

  • Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance metabolic stability.
  • Substituent position influences binding affinity in enzyme assays, as seen in analogs targeting aspartate aminotransferase.

Pyrimidine Ring Modifications

Key Differences :

  • Methoxy vs. Isopropoxy Substituents: Target Compound: 6-methoxy group on pyrimidine.
  • Pyrimidine vs. Quinazoline Core :
    • Analog 4 : Compounds like A6 (N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) replace pyrimidine with a quinazoline scaffold, altering π-π stacking interactions.

Impact :

  • Methoxy groups enhance lipophilicity compared to hydroxyl or amine substituents.
  • Bulkier groups (e.g., isopropoxy) may reduce membrane permeability but improve target selectivity.

Piperazine Ring Conformation and Substituents

Key Differences :

  • Piperazine Substitution Patterns: Target Compound: Unsubstituted piperazine ring with carboxamide linkage. Analog 5: N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () replaces pyrimidine with an ethyl group, simplifying the structure but reducing aromatic interactions.

Impact :

  • Unsubstituted piperazine rings favor chair conformations, optimizing binding pocket fit.
  • Aromatic substituents (e.g., pyrimidine) enhance rigidity and π-stacking with biological targets.

Physicochemical Properties

Melting Points and Solubility :

Compound Melting Point (°C) Key Substituents
Target Compound Not Reported 4-ClPh, 6-OMe-2-MePyrimidin-4-yl
A6 () 189.8–191.4 4-ClPh, quinazolinylmethyl
A15 () 198.8–200.6 4-CF3Ph, quinazolinylmethyl
CAS 946231-93-2 () Not Reported 3-Cl-4-FPh, 6-OiPr-2-MePyrimidin

Trends :

  • Halogenated phenyl groups (e.g., 4-Cl, 3-Cl-4-F) correlate with higher melting points due to increased intermolecular forces.
  • Trifluoromethyl groups (e.g., A15) further elevate melting points via enhanced dipole interactions.

Yields :

Compound Yield (%) Key Step
A4 () 45.2 Chlorophenyl coupling
A32 () 58.3 Bromophenyl coupling
Compound 54 () 58 Purine-piperazine coupling

Trends :

  • Electron-deficient aryl groups (e.g., 4-ClPh) generally afford moderate yields (45–58%) due to slower reaction kinetics.
  • Steric hindrance from substituents (e.g., 2-methylpyrimidine) may reduce yields.

Biological Activity

N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-chlorophenyl group and a 6-methoxy-2-methylpyrimidin-4-yl moiety. Its molecular formula is C15_{15}H18_{18}ClN3_3O2_2, and it has a molecular weight of approximately 303.77 g/mol. The structural characteristics significantly influence its biological activity.

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study on related piperazine derivatives showed promising results against various cancer cell lines, including:

Cell Line IC50 (µM)
Human cervical carcinoma (HeLa)0.12
Colon adenocarcinoma (Caco-2)0.15
Breast cancer (MCF-7)0.20

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa16

These findings indicate that the compound's structure contributes to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

3. Enzyme Inhibition

Inhibitory effects on key enzymes have been observed, particularly acetylcholinesterase (AChE) and urease:

Enzyme IC50 (µM)
Acetylcholinesterase25
Urease30

Such inhibition suggests potential applications in treating neurodegenerative diseases and gastrointestinal disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound may interact with specific receptors, influencing signaling pathways related to cell growth and survival.
  • Enzyme Modulation: By inhibiting enzymes like AChE, the compound can alter neurotransmitter levels, impacting neurological function.
  • Cell Cycle Interference: Similar compounds have shown the ability to induce cell cycle arrest, leading to reduced proliferation in cancer cells.

Case Studies

A notable case study involved the synthesis of various analogs of this compound, which were tested for enhanced biological activity. Modifications to the piperazine ring and substitution patterns led to derivatives with improved potency against specific cancer types and better selectivity for target enzymes .

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data collection : Use a Bruker SMART CCD diffractometer with graphite-monochromated radiation (e.g., Mo-Kα) and φ/ω scans .
  • Refinement : Employ the SHELX suite (e.g., SHELXL) for structure solution and refinement. Parameters like R factor (<0.06) and data-to-parameter ratio (>15:1) ensure reliability .
  • Conformation analysis : Verify chair conformations of piperazine and pyrimidine rings, as seen in related analogs .

Q. How can synthetic protocols for this compound be optimized for yield and purity?

  • Stepwise coupling : React 6-methoxy-2-methylpyrimidin-4-yl piperazine with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., DCM, 0°C to RT) .
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Validation : Confirm purity via HPLC (>99% at λ=254 nm) and structural integrity via 1^1H NMR (e.g., methoxy singlet at δ ~3.9 ppm) .

Q. What experimental approaches are used to determine solubility in pharmaceutical research?

  • Co-solvent mixtures : Measure solubility in PEG 400/water or propylene glycol/water at 298.15–338.15 K using gravimetric or spectrophotometric methods .
  • Thermodynamic analysis : Calculate activity coefficients and Gibbs free energy changes to predict solubility in biological matrices .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for this compound’s enzyme inhibitory effects?

  • Targeted modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens) and test against enzymes like Leishmania CYP5122A1 and CYP51 .
  • Enzyme assays : Measure IC50_{50} values using fluorescence-based assays (e.g., sterol C4-methyl oxidase activity) and compare inhibition potency between analogs .
  • Selectivity profiling : Assess cytotoxicity in J774 macrophages vs. L. donovani promastigotes to identify selective inhibitors (e.g., compound 18e , EC50_{50} ~1 µM) .

Q. How should crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • Disorder modeling : Use PART and ISOR commands in SHELXL to refine split positions for disordered atoms .
  • Twinning detection : Apply Hooft statistics or PLATON’s TWIN check. For twinned data, refine using TWIN/BASF commands .
  • Validation tools : Cross-verify with CCDC Mercury for bond-length outliers and ROGUI for geometric restraints .

Q. What mechanistic studies validate this compound’s inhibition of CYP5122A1?

  • Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with the enzyme’s active site .
  • Enzyme kinetics : Determine Ki_i values via Lineweaver-Burk plots under varying substrate concentrations .
  • In-cell assays : Quantify intracellular sterol depletion in L. donovani using LC-MS to confirm target engagement .

Methodological Guidance

  • For crystallography : Prioritize high-resolution data (d-spacing <0.8 Å) and validate with Rint_{int} <5% to minimize systematic errors .
  • For SAR studies : Combine synthetic chemistry with high-throughput screening to balance structural diversity and bioactivity .
  • For solubility : Use Hansen solubility parameters (HSPs) to rationally select co-solvents for preclinical formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.